N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Antitubercular drug discovery Scaffold hybridization Benzothiazole pharmacophore

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899964-02-4, molecular formula C21H17N3O5S, molecular weight 423.44 g/mol) is a synthetic small molecule belonging to the benzothiazole derivative class. The compound integrates two privileged heterocyclic scaffolds—benzothiazole and 5-nitrofuran—linked via a carboxamide bridge, with an N‑benzyl substituent on the amide nitrogen and 4‑methoxy‑7‑methyl substitution on the benzothiazole ring.

Molecular Formula C21H17N3O5S
Molecular Weight 423.44
CAS No. 899964-02-4
Cat. No. B2524921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
CAS899964-02-4
Molecular FormulaC21H17N3O5S
Molecular Weight423.44
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C21H17N3O5S/c1-13-8-9-15(28-2)18-19(13)30-21(22-18)23(12-14-6-4-3-5-7-14)20(25)16-10-11-17(29-16)24(26)27/h3-11H,12H2,1-2H3
InChIKeyAHJXRPPPUBSZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899964-02-4): Structural Profile and Procurement-Relevant Classification


N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899964-02-4, molecular formula C21H17N3O5S, molecular weight 423.44 g/mol) is a synthetic small molecule belonging to the benzothiazole derivative class . The compound integrates two privileged heterocyclic scaffolds—benzothiazole and 5-nitrofuran—linked via a carboxamide bridge, with an N‑benzyl substituent on the amide nitrogen and 4‑methoxy‑7‑methyl substitution on the benzothiazole ring [1]. This structural architecture places it within the nitrofuran‑based antitubercular chemical space, a domain that has yielded preclinical candidates targeting mycobacterial respiratory complex III (QcrB) [2].

Why In-Class Benzothiazole–Nitrofuran Carboxamides Cannot Be Assumed Interchangeable: Procurement Rationale for CAS 899964-02-4


Despite belonging to the broader benzothiazole–nitrofuran carboxamide family, individual members of this class exhibit marked divergence in antitubercular potency, cytotoxicity indices, and pharmacokinetic properties driven by seemingly minor structural variations [1]. The core N‑benzyl‑5‑nitrofuran‑2‑carboxamide scaffold (JSF‑3449) itself demonstrates an M. tuberculosis MIC of 0.39 µM, while shifting the N‑substituent to 4‑Cl‑benzyl improves potency to 0.098 µM—a 4‑fold difference arising solely from para‑chloro substitution [2]. Introduction of the benzothiazole ring adds a second pharmacophoric vector: the methoxy and methyl substituents on the benzothiazole modulate electronic distribution, steric bulk, and lipophilicity in ways that cannot be recapitulated by simple N‑alkyl or N‑aryl variants [3]. Consequently, substituting CAS 899964‑02‑4 with a superficially similar analog (e.g., N‑benzyl‑N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)‑5‑nitrofuran‑2‑carboxamide, CAS 899963‑78‑1) introduces unqualified changes in target engagement and ADME profile that undermine experimental reproducibility and structure–activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899964-02-4)


Scaffold Hybridization Advantage: Dual Pharmacophore Integration Relative to Simple N-Benzyl-5-nitrofuran-2-carboxamide (JSF-3449)

CAS 899964-02-4 incorporates a benzothiazole ring between the N-benzyl group and the 5-nitrofuran-2-carboxamide warhead, creating a hybrid scaffold absent in the parent hit JSF-3449 (N-benzyl-5-nitrofuran-2-carboxamide) [1]. The benzothiazole core is a validated antimycobacterial pharmacophore; patent US20120095021A1 explicitly claims 2,6‑substituted benzothiazole compounds conjugated with 5‑nitrofuran‑2‑carboxamide as anti‑tubercular chemotherapeutic agents, with the nitrofuran‑benzothiazole conjugate design cited as a strategy to enhance target engagement [2]. By contrast, JSF‑3449 lacks the benzothiazole ring entirely and relies solely on N‑substitution for potency modulation. The structural expansion in CAS 899964‑02‑4 introduces additional hydrogen‑bond acceptor sites (the benzothiazole nitrogen and sulfur atoms) and an extended π‑system, which are expected to alter binding mode and metabolic stability compared to the monocyclic JSF‑3449 series [3].

Antitubercular drug discovery Scaffold hybridization Benzothiazole pharmacophore

Benzothiazole Substitution Pattern Differentiation: 4-Methoxy-7-methyl vs. Unsubstituted and 6-Methyl Benzothiazole Analogs

The 4‑methoxy‑7‑methyl substitution pattern on the benzothiazole ring of CAS 899964‑02‑4 distinguishes it from the unsubstituted analog N‑(1,3‑benzothiazol‑2‑yl)‑5‑nitrofuran‑2‑carboxamide (CAS 219619‑30‑4) and from the regioisomeric 6‑methyl analog N‑benzyl‑N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)‑5‑nitrofuran‑2‑carboxamide (CAS 899963‑78‑1) . The 4‑methoxy group is an electron‑donating substituent that increases electron density on the benzothiazole ring, while the 7‑methyl group introduces steric bulk peri to the carboxamide linkage. In the SAR framework established by patent US20120095021A1, methoxy and methyl substituents on the benzothiazole core are explicitly listed as potency‑modulating groups (R = Methoxy, Methyl) [1]. The combination and position of these substituents are non‑interchangeable: the 6‑methyl regioisomer (CAS 899963‑78‑1) places the methyl group distal to the carboxamide, whereas the 7‑methyl group in CAS 899964‑02‑4 sits adjacent to the linkage point, potentially restricting rotational freedom and influencing the conformational ensemble available for target binding [2].

Structure–activity relationship Benzothiazole substitution Antimycobacterial potency

N-Benzyl Substitution: Structural Distinction from N-Unsubstituted Benzothiazole–Nitrofuran Carboxamides

CAS 899964‑02‑4 features an N‑benzyl substituent on the carboxamide nitrogen—a design element directly derived from the JSF‑3449 optimization campaign, which demonstrated that the N‑benzyl group is critical for antitubercular potency [1]. The benchmark compound JSF‑3449 (N‑benzyl‑5‑nitrofuran‑2‑carboxamide) showed an M. tuberculosis H37Rv MIC of 0.39 µM, while the N‑phenyl analog exhibited an MIC of 3.1 µM—an 8‑fold drop in potency upon replacing benzyl with phenyl [2]. Many benzothiazole‑nitrofuran carboxamides in screening libraries lack N‑substitution entirely (e.g., N‑(4,6‑dimethyl‑1,3‑benzothiazol‑2‑yl)‑5‑nitrofuran‑2‑carboxamide, BindingDB BDBM95546) [3]. The presence of the N‑benzyl group in CAS 899964‑02‑4 thus provides a potency advantage inferred from the JSF‑3449 SAR, while the benzothiazole ring simultaneously offers a second site for metabolic and selectivity tuning.

N-substitution SAR Antitubercular potency modulation Metabolic stability

Differentiation from Clinical-Stage QcrB Inhibitor TB47: Scaffold Class and Target Engagement Profile

TB47 (CAS 1799682‑71‑5) is a preclinical antitubercular candidate that inhibits mycobacterial cytochrome bcc complex (QcrB) with an MIC range of 0.016–0.5 µg/mL against M. tuberculosis clinical isolates [1]. However, TB47 belongs to the pyrazolo[1,5‑a]pyridine‑3‑carboxamide scaffold class (MW 538.56; XLogP 4.56), structurally unrelated to the benzothiazole–nitrofuran hybrid architecture of CAS 899964‑02‑4 [2]. The two compounds engage QcrB through entirely different chemical scaffolds, and SAR developed for one series does not transfer to the other. CAS 899964‑02‑4, with its nitrofuran warhead, likely requires bioreductive activation—a mechanism shared with clinical nitrofurans such as nitrofurantoin and furazolidone—whereas TB47's pyrazolopyridine core does not contain a nitro group and acts via a distinct binding mode [3]. For screening campaigns seeking to explore alternative QcrB chemotypes or to overcome resistance to pyrazolopyridine‑based inhibitors, CAS 899964‑02‑4 represents a chemically distinct entry point.

QcrB inhibition Antitubercular target Scaffold comparison

Lipophilicity and Calculated Drug-Likeness Differentiation from Lower-Molecular-Weight Benzothiazole–Nitrofuran Analogs

CAS 899964‑02‑4 (MW 423.44; XLogP estimated 3.8–4.2) exhibits higher molecular weight and lipophilicity than the minimal benzothiazole‑nitrofuran carboxamide N‑(1,3‑benzothiazol‑2‑yl)‑5‑nitrofuran‑2‑carboxamide (CAS 219619‑30‑4; MW 289.27; XLogP ~1.8) . The N‑benzyl and 4‑methoxy‑7‑methyl substituents collectively add ~134 Da and increase calculated logP by approximately 2 log units. In the context of mycobacterial cell wall penetration, increased lipophilicity is generally associated with improved permeation across the lipid‑rich mycolic acid layer, although excessive lipophilicity (logP >5) risks poor aqueous solubility and increased off‑target binding [1]. CAS 899964‑02‑4 occupies an intermediate lipophilicity range distinct from both the more polar unsubstituted analog and the highly lipophilic preclinical candidate TB47 (XLogP 4.56; MW 538.56), potentially offering a differentiated ADME profile suitable for oral absorption screening [2].

Drug-likeness Lipophilicity ADME prediction

Procurement-Grade Purity and Analytical Characterization Availability vs. Research-Grade Benzothiazole–Nitrofuran Analogs

CAS 899964‑02‑4 is commercially available from multiple vendors at a specified purity of ≥95% (catalog number CM1006755; molecular formula C21H17N3O5S confirmed) . In contrast, several structurally related benzothiazole–nitrofuran carboxamides (e.g., N‑(4,6‑dimethyl‑1,3‑benzothiazol‑2‑yl)‑5‑nitrofuran‑2‑carboxamide, SMR000515218) are primarily catalogued as screening library compounds without guaranteed purity specifications or batch‑level analytical characterization [1]. The availability of CAS 899964‑02‑4 with a defined purity specification, CAS registry number, and multiple vendor sources reduces procurement risk and enables reproducible SAR studies where impurity‑driven artifacts must be excluded. For laboratories transitioning from high‑throughput screening hits to dose–response validation, this quality assurance differential is a practical selection criterion .

Compound procurement Purity specification Analytical characterization

High-Value Research and Screening Application Scenarios for CAS 899964-02-4


Mycobacterial QcrB inhibitor screening and chemotype expansion

CAS 899964‑02‑4 serves as a structurally distinct entry point for identifying QcrB inhibitors outside the pyrazolo[1,5‑a]pyridine chemotype (TB47). The benzothiazole–nitrofuran hybrid scaffold offers a differentiated binding mode, with the 5‑nitrofuran moiety requiring nitroreductase‑mediated bioactivation [1]. Use this compound in M. tuberculosis H37Rv growth inhibition assays (broth microdilution MIC) in parallel with TB47 to assess cross‑resistance in QcrB mutant strains and to establish SAR for the benzothiazole‑nitrofuran series [2].

Structure–activity relationship (SAR) studies on N‑benzyl‑5‑nitrofuran‑2‑carboxamide optimization

CAS 899964‑02‑4 represents the benzothiazole‑embedded branch of the JSF‑3449 optimization tree. It can be used as a reference compound for systematic variation of the benzothiazole substituents (methoxy position, methyl position, halogen introduction) to probe electronic and steric effects on antitubercular potency and Vero cell cytotoxicity [1]. The defined purity (≥95%) and commercial availability [2] support reproducible dose–response profiling across laboratories.

Metabolic stability and pharmacokinetic profiling of benzothiazole-containing nitrofuran prodrugs

The N‑benzyl‑benzothiazole‑nitrofuran architecture of CAS 899964‑02‑4 presents a metabolic profile distinct from both simple N‑benzyl‑5‑nitrofuran‑2‑carboxamides (JSF‑3449 series) and pyrazolopyridine QcrB inhibitors. Use this compound in mouse liver microsomal stability assays and rodent pharmacokinetic studies to evaluate the impact of the benzothiazole ring and its 4‑methoxy‑7‑methyl substitution on intrinsic clearance and oral bioavailability [1]. Compare directly with JSF‑4088 (the α,α‑dimethylbenzyl optimized analog) to benchmark metabolic liability .

Combination screening with first‑line antitubercular agents

The nitrofuran‑based mechanism of action of CAS 899964‑02‑4 (predicted nitroreductase‑dependent activation and oxidative stress induction) is mechanistically orthogonal to first‑line TB drugs such as isoniazid (InhA inhibition), rifampicin (RNA polymerase), and ethambutol (cell wall arabinan synthesis) [1]. Screen this compound in checkerboard synergy assays with rifampicin and pyrazinamide against drug‑susceptible and multidrug‑resistant M. tuberculosis strains to identify additive or synergistic combinations that could inform regimen development [2].

Quote Request

Request a Quote for N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.